bacillamide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

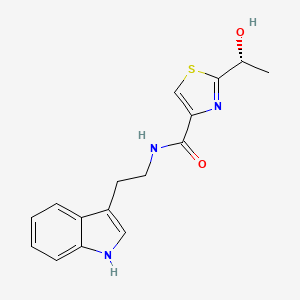

Bacillamide B, also known as this compound, is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cytotoxic Activity

Bacillamide B exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further pharmaceutical development. Research indicates that this compound can inhibit the proliferation of human cancer cells, including leukemia and solid tumor cell lines.

- Case Study : A study demonstrated that this compound has an IC50 value of 22.3 µM against HEK293 cells and 14.7 µM against HCT116 cells after 72 hours of treatment. This indicates a potent cytotoxic effect that could be harnessed for therapeutic applications in oncology .

Algicidal Properties

This compound has been shown to possess algicidal activity against harmful algal blooms, particularly targeting dinoflagellates and raphidophytes. This property is crucial for environmental management and controlling harmful algae in aquatic ecosystems.

- Research Findings : In experiments, this compound demonstrated effective algicidal activity with an EC50 value as low as 0.011 mg/L against certain freshwater harmful algae . Furthermore, synthetic analogues of this compound have shown even higher algicidal activity, suggesting that structural modifications could enhance its effectiveness .

Pharmaceutical Potential

The unique structure of this compound, which includes thiazole and indole moieties, contributes to its bioactivity. Its potential as a lead compound for drug development is supported by its ability to selectively inhibit cancer cell proliferation without significantly affecting normal cells.

- Pharmacological Insights : this compound's mechanism of action may involve interference with cellular processes critical for cancer cell survival and proliferation. Studies indicate that it could influence pathways related to apoptosis and cell cycle regulation .

Biosynthesis and Structural Analysis

Understanding the biosynthetic pathways of this compound is essential for optimizing its production and enhancing its bioactivity. Research into the non-ribosomal peptide synthetase (NRPS) gene clusters involved in bacillamide synthesis provides insights into how these compounds are naturally produced.

- Biosynthetic Pathway : The biosynthesis of this compound involves complex enzymatic processes where specific amino acids serve as building blocks. For instance, studies have identified that L-tryptophan is a precursor in the synthesis of bacillamides .

Comparative Data Table

| Property | This compound | Bacillamide C | Bacillamide D |

|---|---|---|---|

| IC50 (HEK293) | 22.3 µM (72h) | 36.9 µM (24h) | 9.70 µM (72h) |

| Algicidal Activity | EC50 = 0.011 mg/L | Moderate | High |

| Source Organism | Bacillus endophyticus | Bacillus atrophaeus | Bacillus cereus |

| Key Structural Features | Thiazole, Indole | Thiazole | Thiazole |

化学反応の分析

1.2. Structural Reconfirmation

The absolute configuration of bacillamide B was confirmed as S via X-ray crystallography and optical rotation analysis ([α]D = −22.5° in MeOH) .

Biosynthetic Pathway

This compound acts as an intermediate in the biosynthesis of bacillamide D (thiazole-containing), mediated by the Bacillamide Biosynthetic Gene Cluster (BGC) :

-

Nonribosomal peptide synthetase (NRPS) assembly :

-

Oxidative modification by BmdC :

Table 2: Enzymatic vs. Synthetic Pathways

Functional and Mechanistic Insights

-

Algicidal Activity : this compound’s thiazoline moiety contributes to algicidal effects by disrupting photosystem II (PSII) efficiency and increasing reactive oxygen species (ROS) in algal cells .

-

Stability : The thiazoline ring is susceptible to oxidation, necessitating anaerobic conditions during synthesis .

Comparative Analysis of Derivatives

While this compound itself shows moderate bioactivity, its derivatives (e.g., N-acetylated bacillamide D) exhibit enhanced polarity and stability .

Table 3: this compound vs. Analogues

| Property | This compound (Thiazoline) | Bacillamide D (Thiazole) |

|---|---|---|

| Synthesis method | Chemical/Enzymatic | Enzymatic oxidation |

| Bioactivity | Moderate algicidal | Enhanced cytotoxicity |

| Stability | Oxidation-sensitive | Stable |

特性

分子式 |

C16H17N3O2S |

|---|---|

分子量 |

315.4 g/mol |

IUPAC名 |

2-[(1R)-1-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H17N3O2S/c1-10(20)16-19-14(9-22-16)15(21)17-7-6-11-8-18-13-5-3-2-4-12(11)13/h2-5,8-10,18,20H,6-7H2,1H3,(H,17,21)/t10-/m1/s1 |

InChIキー |

RXPPYFWSDOEDOR-SNVBAGLBSA-N |

異性体SMILES |

C[C@H](C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)O |

正規SMILES |

CC(C1=NC(=CS1)C(=O)NCCC2=CNC3=CC=CC=C32)O |

同義語 |

bacillamide B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。